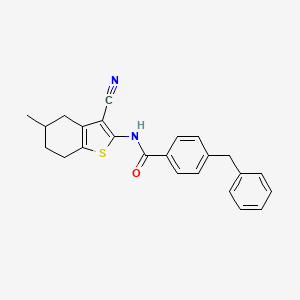![molecular formula C20H21FN2O3S B2462142 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide CAS No. 898424-00-5](/img/structure/B2462142.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C20H21FN2O3S and a molecular weight of 388.461.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds with similar structures are often synthesized through multi-step organic reactions involving the formation of the quinoline ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the benzenesulfonamide moiety.Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydro-2H-quinolin-7-yl ring, a cyclopropanecarbonyl group, and a 4-fluoro-2-methylbenzenesulfonamide group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results. However, based on its structure, it could potentially undergo reactions typical of quinolines, sulfonamides, and carbonyl compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. However, specific information about the physical and chemical properties of this compound was not found in the search results.Aplicaciones Científicas De Investigación
GABAA/Benzodiazepine Receptor Binding
Compounds like imidazo[1,5-a]quinoxaline amides and carbamates, which include structural elements similar to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide, have shown high affinity for the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, indicating potential applications in neuropharmacology (Tenbrink et al., 1994).
Potential Treatment of Neuropsychiatric and Neurological Disorders
The discovery of tetracyclic quinoxaline derivatives, which share a structural resemblance to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide, has been significant. These compounds have demonstrated potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, suggesting their potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Anticancer Activity
Quinoline derivatives, such as 2-anilino-3-aroylquinolines, have shown remarkable antiproliferative activity against various human cancer cell lines. These compounds inhibit tubulin polymerization, which is a critical process in cell division, suggesting their potential as anticancer agents (Srikanth et al., 2016).
Anticancer Mechanism Involving Tubulin Polymerization
Compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide have been studied for their mechanism of action against cancer. By disrupting tubulin polymerization, these compounds arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This mechanism provides a targeted approach to cancer therapy (Jeleń et al., 2013).
Synthesis of Angularly Fused Tetrahydro-2H-Pyrano[3,4-c]quinolines
The synthesis of tetrahydro-2H-pyrano[3,4-c]quinoline derivatives through a tandem hydroarylation/Prins cyclization process represents another area of research. These synthetic pathways are crucial for developing novel quinoline-based compounds with potential therapeutic applications (Reddy et al., 2016).
Safety And Hazards
Direcciones Futuras
While specific future directions for this compound were not found in the search results, compounds with similar structures are often studied for their potential applications in various fields, including medicine and materials science234.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult a chemistry professional.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-11-16(21)7-9-19(13)27(25,26)22-17-8-6-14-3-2-10-23(18(14)12-17)20(24)15-4-5-15/h6-9,11-12,15,22H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRLMVRCFGLYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

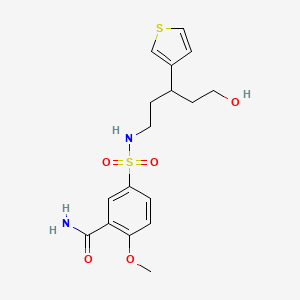
![4-butoxy-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2462062.png)
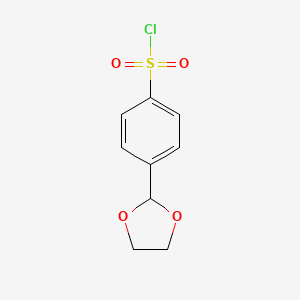

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2462069.png)
![1-(benzo[d]oxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2462071.png)
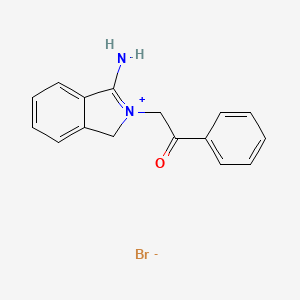
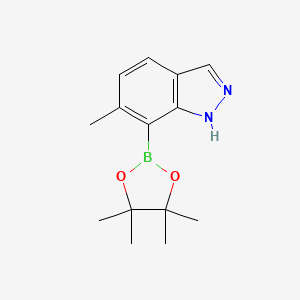
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![N-[2-methoxy-4-[3-methoxy-4-(3-phenylpropanoylamino)phenyl]phenyl]-3-phenylpropanamide](/img/structure/B2462077.png)
![2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2462078.png)
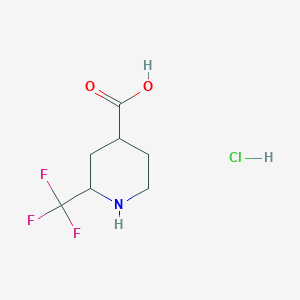
![4-[(4-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2462081.png)
